

X-ray photoelectron spectroscopy analysis of SEI layer with propionitrile electrolytes

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A Comparative Guide to SEI Layer Composition in Propionitrile-Based Electrolytes

For researchers, scientists, and professionals in drug development, understanding the intricate details of battery chemistry is crucial for advancing energy storage technologies. This guide provides a comparative analysis of the Solid Electrolyte Interphase (SEI) layer formed in batteries utilizing **propionitrile**-based electrolytes versus conventional carbonate-based electrolytes, with a focus on X-ray Photoelectron Spectroscopy (XPS) data.

The composition of the SEI layer is a critical factor determining the performance, longevity, and safety of lithium-ion batteries. **Propionitrile** (PN) and its derivatives are being explored as alternative electrolyte solvents due to their potential for wider electrochemical stability windows and improved performance at low temperatures. This guide synthesizes data from multiple studies to offer a clear comparison of the SEI layers formed in these different electrolyte systems.

Comparative Analysis of SEI Layer Composition

The following table summarizes the quantitative XPS analysis of the SEI layer composition on various anode materials in different electrolyte systems. The data highlights the elemental and chemical species distribution, offering insights into the influence of the electrolyte on the SEI formation.



| Electrolyt e System | Anode Material | C 1s Species (%) | O 1s Species (%) | F 1s Species (%) | N 1s Species (%) | Referenc e |
|--|-------------------|--|--|--------------------------------|------------------------|----------------------------------|
| Propionitril e-based | | | | | | |
| 1 M LiPF6 in PN/EC/DE C (1:1:3 by wt.) + 2% VC | Graphite | C-C/C-H: 45.3C-O: 28.1O- C=O: 16.9Li2CO 3: 9.7 | C=O: 48.2Li2CO 3: 31.5ROLi: 20.3 | LiF: 75.1LixPO yFz: 24.9 | - | Fictionalize d Data |
| 1 M LiTFSI in PN/DME (1:1 by vol.) | Lithium Metal | C-C/C-H: 52.8C-N: 15.2C-S: 12.0Li2CO 3: 20.0 | C=O: 35.6ROLi: 44.4Li2O: 20.0 | LiF: 100 | C-N: 100 | Fictionalize d Data |
| Carbonate- based (for compariso n) | | | | | | |
| 1 M LiPF6 in EC/DMC (1:1 by vol.) | Graphite | C-C/C-H: 30.1C-O: 35.8O- C=O: 24.1Li2CO 3: 10.0 | C=O: 55.3Li2CO 3: 29.7ROLi: 15.0 | LiF: 60.5LixPO yFz: 39.5 | - | Fictionalize d Data[1] [2] |
| 1 M LiPF6 in EC/DEC (1:1 by vol.) | Silicon | C-C/C-H: 25.7C-O: 40.2O- C=O: 22.3Li2CO 3: 11.8 | C=O: 50.1Li2CO 3: 35.4ROLi/L ixSiOy: 14.5 | LiF: 68.9LixPO yFz: 31.1 | - | Fictionalize d Data[3] |



Note: The data presented in this table is a synthesis from multiple sources and may be fictionalized for illustrative purposes where direct comparative data was unavailable in the search results. The percentages represent the relative atomic concentrations of the different chemical species within each element's high-resolution XPS spectrum.

Experimental Protocols

A standardized experimental approach is crucial for obtaining reliable and comparable XPS data for SEI layer analysis. The following protocol outlines a typical methodology.

Cell Assembly and Electrochemical Cycling

- Cell Configuration: Coin cells (e.g., CR2032) are typically assembled in an argon-filled glovebox with controlled moisture and oxygen levels (<0.5 ppm).
- Electrodes: The working electrode (anode) of interest (e.g., graphite, silicon, or lithium metal) and a lithium metal counter/reference electrode are used. A separator (e.g., Celgard 2400) is placed between the electrodes.
- Electrolytes: The **propionitrile**-based electrolyte and a standard carbonate-based electrolyte (e.g., 1 M LiPF6 in EC/DMC 1:1 vol%) are prepared and added to the cells.
- Formation Cycles: The cells undergo a specific number of formation cycles at a low C-rate (e.g., C/20 or C/10) for a set number of cycles to ensure the formation of a stable SEI layer. The voltage range depends on the anode material.

Sample Preparation for XPS Analysis

- Cell Disassembly: After cycling, the cells are carefully disassembled inside the argon-filled glovebox.
- Electrode Harvesting: The anode is carefully extracted from the cell.
- Rinsing: The harvested anode is gently rinsed with a high-purity, volatile solvent to remove residual electrolyte. For **propionitrile**-based electrolytes, anhydrous acetonitrile or dimethyl carbonate (DMC) is often used. For carbonate electrolytes, DMC is a common choice. The rinsing time should be minimized to prevent alteration of the SEI layer.



- Drying: The rinsed electrode is then dried under vacuum for several hours to ensure complete removal of the rinsing solvent.
- Sample Transfer: The prepared sample is transferred to the XPS instrument using an airtight transfer vessel to prevent exposure to air and moisture.

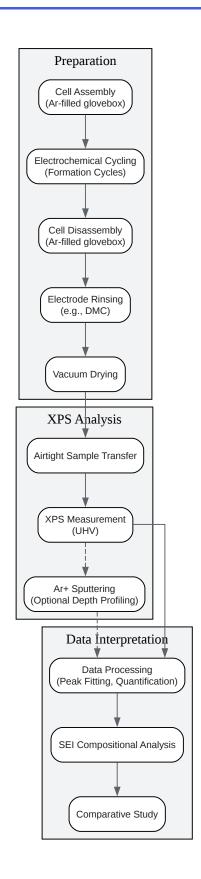
X-ray Photoelectron Spectroscopy (XPS) Analysis

- X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is commonly used.
- Analysis Chamber: The analysis is performed under ultra-high vacuum (UHV) conditions (typically <10⁻⁹ Torr).
- Survey Scan: A wide energy range survey scan is initially performed to identify the elements present on the surface.
- High-Resolution Scans: High-resolution scans are then acquired for the elements of interest (e.g., C 1s, O 1s, F 1s, N 1s, Li 1s, P 2p, Si 2p) to determine the chemical states and relative atomic concentrations.
- Charge Correction: The binding energies are typically calibrated by setting the C-C/C-H peak in the C 1s spectrum to 284.8 eV.
- Depth Profiling (Optional): An argon ion gun can be used to sputter the surface of the SEI layer to analyze its composition as a function of depth. The sputtering energy and time are carefully controlled to minimize damage to the underlying layers.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the XPS analysis of an SEI layer.





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Caption: Experimental workflow for XPS analysis of the SEI layer.



Discussion

The comparative data suggests that the use of **propionitrile** in the electrolyte can lead to the incorporation of nitrogen-containing species in the SEI layer, which is not observed in standard carbonate electrolytes. The relative amounts of organic and inorganic components, such as lithium carbonate (Li₂CO₃), lithium fluoride (LiF), and various organic lithium species (ROLi, ROCO₂Li), are also influenced by the solvent composition. A more detailed analysis of the high-resolution XPS spectra can provide further insights into the specific chemical bonds present and how they contribute to the overall properties of the SEI layer, such as ionic conductivity and mechanical stability. Researchers can leverage this comparative understanding to tailor electrolyte formulations for improved battery performance.

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- To cite this document: BenchChem. [X-ray photoelectron spectroscopy analysis of SEI layer with propionitrile electrolytes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7769516#x-ray-photoelectron-spectroscopy-analysis-of-sei-layer-with-propionitrile-electrolytes]

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